1-Benzyl-3-methylpyrrolidin-3-OL physical and chemical properties
1-Benzyl-3-methylpyrrolidin-3-OL physical and chemical properties
An In-Depth Technical Guide on 1-Benzyl-3-methylpyrrolidin-3-ol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of the tertiary alcohol 1-Benzyl-3-methylpyrrolidin-3-ol. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides logical extrapolations based on similar chemical structures.
Chemical Identity and Physical Properties
1-Benzyl-3-methylpyrrolidin-3-ol is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. In this compound, the nitrogen is substituted with a benzyl group, and the carbon at the 3-position is substituted with both a methyl group and a hydroxyl group, making it a tertiary alcohol.
Table 1: Physical and Chemical Properties of 1-Benzyl-3-methylpyrrolidin-3-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| CAS Number | 96567-93-0 | Chemical Supplier |
| Appearance | Light brown to brown liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
A definitive, detailed experimental protocol for the synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of tertiary alcohols and N-substituted pyrrolidines. A common and effective method for creating a tertiary alcohol is through the reaction of a ketone with a Grignard or organolithium reagent.
Proposed Experimental Protocol: Synthesis via Grignard Reaction
This proposed synthesis involves the addition of a methylmagnesium halide to 1-benzyl-3-pyrrolidinone.
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Caption: Proposed synthesis workflow for 1-Benzyl-3-methylpyrrolidin-3-ol.
Step 1: Reaction Setup A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-benzyl-3-pyrrolidinone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Step 2: Grignard Reagent Addition The flask is cooled in an ice bath (0°C). A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel to the stirred solution of the ketone. The addition rate should be controlled to maintain a gentle reflux.
Step 3: Reaction and Quenching After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Step 4: Extraction and Purification The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 5: Final Purification The crude 1-Benzyl-3-methylpyrrolidin-3-ol can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
While specific spectra for 1-Benzyl-3-methylpyrrolidin-3-ol are not available, the expected spectral characteristics can be predicted based on its structure.
¹H NMR:
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Aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm.
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The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet or an AB quartet around δ 3.6 ppm.
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The protons of the pyrrolidine ring would show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
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The methyl protons (-CH₃) at the 3-position would appear as a singlet around δ 1.2-1.5 ppm.
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The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR:
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Aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm region.
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The benzylic methylene carbon would be around δ 60 ppm.
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The quaternary carbon at the 3-position bearing the hydroxyl and methyl groups would be in the δ 70-80 ppm range.
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The carbons of the pyrrolidine ring would appear in the aliphatic region.
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The methyl carbon would be found at a higher field, likely around δ 25-30 ppm.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 176), a hydroxyl group (m/z = 174), and a prominent peak corresponding to the benzyl cation (m/z = 91) or a tropylium cation.
Infrared (IR) Spectroscopy:
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A broad O-H stretching band for the tertiary alcohol would be expected around 3300-3500 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic parts would appear just below and above 3000 cm⁻¹.
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C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.
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A C-O stretching band for the tertiary alcohol would be present around 1150 cm⁻¹.
Reactivity and Stability
1-Benzyl-3-methylpyrrolidin-3-ol is expected to exhibit reactivity typical of a tertiary alcohol and a tertiary amine.
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Stability: The compound should be stored at 2-8°C under an inert atmosphere to prevent degradation.[1] It is likely sensitive to strong oxidizing agents.
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Reactivity: The tertiary hydroxyl group can undergo substitution reactions under acidic conditions. The nitrogen atom of the pyrrolidine ring is basic and can be protonated or alkylated. The benzyl group can be removed via catalytic hydrogenation, which would yield 3-methylpyrrolidin-3-ol.
Biological Activity and Potential Applications
While there is no specific information on the biological activity or signaling pathways of 1-Benzyl-3-methylpyrrolidin-3-ol, the pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals. Analogues of 1-benzylpyrrolidin-3-ol have been investigated for their potential as apoptotic agents in cancer cells.[3] These analogues have been shown to induce apoptosis, and in silico studies suggest they may interact with key proteins in the apoptotic pathway, such as caspase-3.[3]
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Caption: A potential workflow for investigating the biological activity of 1-Benzyl-3-methylpyrrolidin-3-ol.
Given the structural similarities, it is plausible that 1-Benzyl-3-methylpyrrolidin-3-ol could also exhibit interesting biological properties. Further research, following a workflow similar to the one depicted above, would be necessary to elucidate its specific mechanism of action and potential as a therapeutic agent. The pyrrolidine ring is a key structural motif in a variety of drugs, and derivatives of 1-benzylpyrrolidinol have been utilized in the synthesis of compounds with diverse pharmacological activities, including calcium channel antagonists.[2]
Safety Information
Based on information for the analogous compound 1-benzyl-3-pyrrolidinol, 1-Benzyl-3-methylpyrrolidin-3-ol may be harmful if swallowed and cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on the best available information at the time of writing. The absence of specific experimental data for 1-Benzyl-3-methylpyrrolidin-3-ol necessitates careful consideration and experimental verification of the properties and protocols described herein.
